Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate
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Overview
Description
Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate is a bicyclic compound featuring a bromine atom and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate typically involves the bromination of bicyclo[3.3.1]nonane derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position . The subsequent esterification can be achieved using methanol and an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom, often using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The carboxylate ester group can be oxidized to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Reduction: Formation of the corresponding non-brominated bicyclo[3.3.1]nonane ester.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly in the design of anticancer agents.
Catalysis: Employed in asymmetric catalysis and as a ligand in metal-catalyzed reactions.
Material Science: Utilized in the synthesis of novel materials with unique structural properties.
Mechanism of Action
The mechanism of action of methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: The parent compound without the bromine and ester groups.
9-Borabicyclo[3.3.1]nonane (9-BBN): A boron-containing derivative used in organic synthesis.
Bicyclo[3.3.1]nonane-2,4-dione: A diketone derivative with different reactivity and applications.
Uniqueness
Methyl 2-bromobicyclo[33Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
54674-63-4 |
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Molecular Formula |
C11H17BrO2 |
Molecular Weight |
261.15 g/mol |
IUPAC Name |
methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate |
InChI |
InChI=1S/C11H17BrO2/c1-14-10(13)11(12)6-5-8-3-2-4-9(11)7-8/h8-9H,2-7H2,1H3 |
InChI Key |
OZKZJPQNSZXFHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC2CCCC1C2)Br |
Origin of Product |
United States |
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